molecular formula C16H24ClNO4 B2551398 1-(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)propan-1-one hydrochloride CAS No. 1216660-95-5

1-(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)propan-1-one hydrochloride

Cat. No. B2551398
M. Wt: 329.82
InChI Key: UVQHNLIDDJVDAJ-UHFFFAOYSA-N
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Description

The compound 1-(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)propan-1-one hydrochloride is a synthetic molecule that has been designed based on pharmacophore models for specific biological activities. It is a derivative of tertiary aminoalkanol hydrochlorides, which are known for their potential in various pharmacological applications.

Synthesis Analysis

The synthesis of related compounds involves novel routes and structural hybridization principles. For instance, the synthesis of racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, which share a similar structure, was achieved by a novel route and showed potent uterine relaxant activity . Another related compound, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, was synthesized through a divergent synthetic method involving cyclization, reduction, and acidification, yielding 62.3% .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a morpholine ring and a hydroxyphenyl group. The structure is confirmed by spectroscopic methods such as IR, 1H NMR, and MS technology. For example, the IR spectra of tertiary aminoalkanol hydrochlorides show an absorption band due to OH stretching vibrations, and the H NMR spectra exhibit a broadened singlet for the OH proton .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include aminomethylation, nucleophilic addition of Grignard reagents, and conversion into hydrochlorides. For example, the aminomethylation of 1-(4-methylphenyl)-2-phenylethan-1-one with paraformaldehyde and morpholine in ethanol was used as a starting point for the synthesis of antitumor tertiary aminoalkanols .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their structural components. The antioxidant activity of 1-(4-fluorophenyl)-1-alkyl-2-phenyl-3-morpholinopropan-1-ols was found to depend on the length of the alkyl chain in the para-position of the benzene ring . The antibacterial activity of related compounds was also investigated, indicating the potential for these molecules to act as biologically active agents .

Scientific Research Applications

Cytotoxicity and Bioactivity Studies

Cytotoxicity Against Tumors

Certain Mannich bases of acetophenone, closely related to our compound of interest, have shown activity against the EMT6 tumor in vitro. Modifying these compounds by introducing a glucosyloxy group onto the aryl rings decreased cytotoxicity, but converting them into the corresponding bis-Mannich bases significantly increased their bioactivity (Dimmock, Erciyas, Raghavan, & Kirkpatrick, 1990).

Synthesis and Chemical Properties

Synthesis of Acylsilanes

The process of synthesizing acylsilanes from morpholine amides, utilizing a compound structurally related to our focus, demonstrates the compound's role in facilitating complex chemical transformations. This synthesis route outlines the production of valuable intermediates for further chemical applications (Lettan, Milgram, & Scheidt, 2006).

Biological Properties and Applications

Anticonvulsive Activities

New derivatives synthesized from a base structure similar to "1-(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)propan-1-one hydrochloride" exhibited pronounced anticonvulsive activities. This highlights the compound's potential as a lead structure for the development of new anticonvulsive medications, showcasing its significant role in the research and development of neurological treatments (Papoyan, Gasparyan, Paronikyan, Tatevosyan, Avakimyan, Panosyan, & Gevorgyan, 2011).

Enzymatic and Antimicrobial Activity

Fungal Degradation of Hydroxy PCBs

Research involving the degradation of hydroxy polychlorinated biphenyls (PCBs) by fungal laccases suggests the utility of related compounds in environmental remediation. This study demonstrates the broader applicability of morpholine derivatives in addressing ecological challenges, such as the detoxification of hazardous substances (Keum & Li, 2004).

Safety And Hazards

The safety and hazards of a chemical compound refer to its potential risks and harmful effects on health and the environment. The safety and hazards of “1-(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)propan-1-one hydrochloride” are not explicitly mentioned in the available resources.


Future Directions

The future directions of a chemical compound refer to its potential applications and research prospects. The future directions of “1-(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)propan-1-one hydrochloride” are not explicitly mentioned in the available resources.


Please note that the information provided is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

1-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4.ClH/c1-2-16(19)13-3-5-15(6-4-13)21-12-14(18)11-17-7-9-20-10-8-17;/h3-6,14,18H,2,7-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQHNLIDDJVDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCOCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)propan-1-one hydrochloride

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